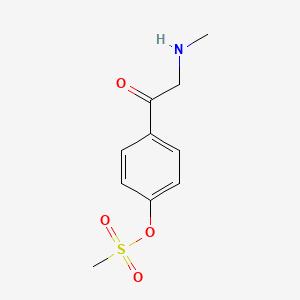
4-(N-Methylglycyl)phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Methylglycyl)phenyl methanesulfonate is an organic compound that features a phenyl ring substituted with a methanesulfonate group and an N-methylglycyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Methylglycyl)phenyl methanesulfonate typically involves the reaction of 4-aminophenyl methanesulfonate with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(N-Methylglycyl)phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(N-Methylglycyl)phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-Methylglycyl)phenyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-(N-Methylglycyl)phenyl sulfonate
- 4-(N-Methylglycyl)phenyl sulfate
- 4-(N-Methylglycyl)phenyl phosphate
Comparison: 4-(N-Methylglycyl)phenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and stability compared to its sulfate and phosphate analogs. The methanesulfonate group is less prone to hydrolysis, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
920804-44-0 |
|---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
[4-[2-(methylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C10H13NO4S/c1-11-7-10(12)8-3-5-9(6-4-8)15-16(2,13)14/h3-6,11H,7H2,1-2H3 |
InChI Key |
VWIKZMLFMUVTMF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















